Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate
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Overview
Description
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is an organic compound with the molecular formula C23H15O4SNa. This compound is known for its unique structure, which includes a benzo[de]anthracene moiety linked to a benzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate typically involves the reaction of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the neutralization of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The benzo[de]anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid
- 7H-Benz[de]anthracen-7-one
- Benzenesulfonic acid derivatives
Uniqueness
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is unique due to its combination of the benzo[de]anthracene moiety and the benzenesulfonate group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
69658-16-8 |
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Molecular Formula |
C23H15NaO4S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
sodium;4-(7H-benzo[a]phenalen-3-yloxy)benzenesulfonate |
InChI |
InChI=1S/C23H16O4S.Na/c24-28(25,26)18-10-8-17(9-11-18)27-22-13-12-20-19-6-2-1-4-15(19)14-16-5-3-7-21(22)23(16)20;/h1-13H,14H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
HHSQDAVYSVPYRY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=C3C(=CC=C2)C(=CC=C3C4=CC=CC=C41)OC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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